molecular formula C16H17NO2 B132753 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde CAS No. 114393-97-4

4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde

Cat. No. B132753
M. Wt: 255.31 g/mol
InChI Key: NTSWGSRJHHXHBB-UHFFFAOYSA-N
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Patent
USRE036575

Procedure details

To a mixed solution of 5-ethyl-2-pyridine ethanol (6.0 kg), benzyltributylammonium chloride (6.2 kg of 50% aqueous solution), 1,2-dichloroethane (30 l) and p-toluenesulfonylchloride (9.2 kg) was added dropwise 8N aqueous solution (10 l) of sodium hydroxide at 25° C. After the solution was stirred at 22±3° C. for 4 hours, p-hydroxybenzaldehyde (5.9 kg) and 3N solution (16 l) of sodium hydroxide, were added, and the mixed solution was stirred at 57±3° C. for 15 hours. After the solution was cooled, water (70 l) was added. The aqueous layer was separated and subjected to extraction with 1,2-dichloroethane (20 l). The organic layers were combined and the combined layer was washed three times with 0.1N aqueous solution of sodium hydroxide and three times with water (30 l). The organic layer was concentrated at not higher than 45° C. under a reduced pressure, whereby 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde was obtained as an oil. Quantitative analysis by HPLC (high performance liquid chromatography) showed that 5.98 kg (59.0%) of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde was included in this crude product.
Quantity
6 kg
Type
reactant
Reaction Step One
Quantity
9.2 kg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.2 kg
Type
catalyst
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
5.9 kg
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
16 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
70 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][OH:11])=[N:7][CH:8]=1)[CH3:2].C1(C)C=CC(S(Cl)(=O)=O)=CC=1.[OH-].[Na+].O[C:26]1[CH:33]=[CH:32][C:29]([CH:30]=[O:31])=[CH:28][CH:27]=1>[Cl-].C([N+](CCCC)(CCCC)CCCC)C1C=CC=CC=1.O.ClCCCl>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][O:11][C:26]2[CH:33]=[CH:32][C:29]([CH:30]=[O:31])=[CH:28][CH:27]=2)=[N:7][CH:8]=1)[CH3:2] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
6 kg
Type
reactant
Smiles
C(C)C=1C=CC(=NC1)CCO
Name
Quantity
9.2 kg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
aqueous solution
Quantity
10 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6.2 kg
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CCCC)(CCCC)CCCC
Name
Quantity
30 L
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
5.9 kg
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
solution
Quantity
16 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
70 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 (± 3) °C
Stirring
Type
CUSTOM
Details
After the solution was stirred at 22±3° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixed solution was stirred at 57±3° C. for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
After the solution was cooled
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with 1,2-dichloroethane (20 l)
WASH
Type
WASH
Details
the combined layer was washed three times with 0.1N aqueous solution of sodium hydroxide and three times with water (30 l)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated at not higher than 45° C. under a reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)C=1C=CC(=NC1)CCOC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.